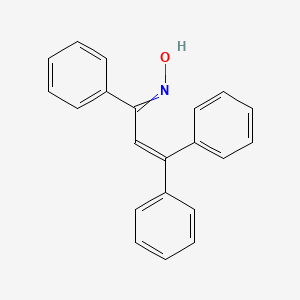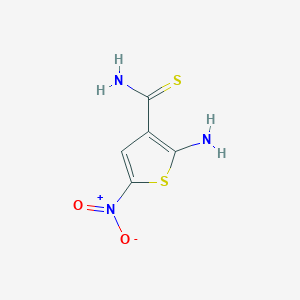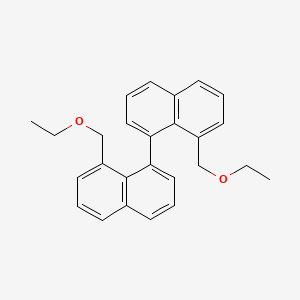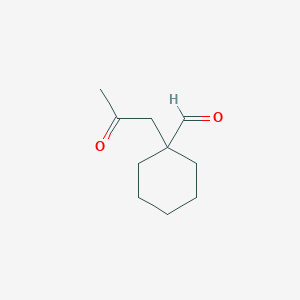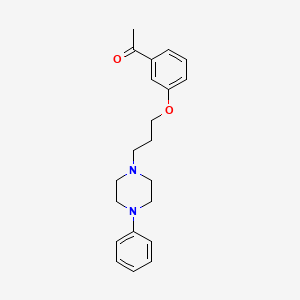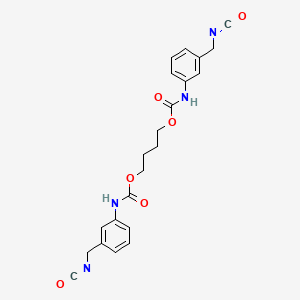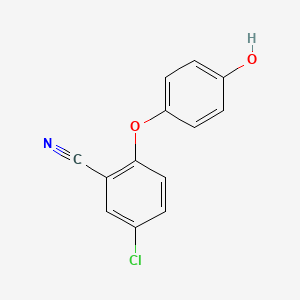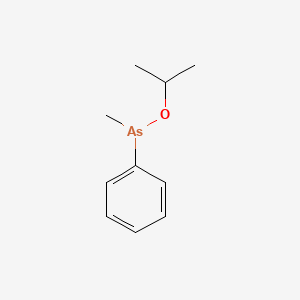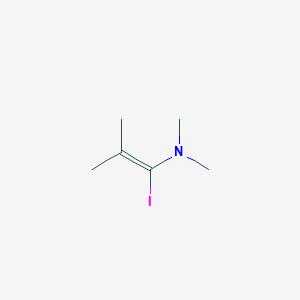
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H12IN. It is also known by other names such as (1-iodo-2-methyl-propenyl)-dimethyl-amine and 1-iodo-N,N,2-trimethylprop-1-en-1-amine . This compound is characterized by the presence of an iodine atom attached to a propenylamine structure, making it a unique and interesting compound for various chemical applications.
Métodos De Preparación
The synthesis of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of N,N,2-trimethylprop-1-en-1-amine with iodine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the propenylamine structure allows for addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated amines on biological systems.
Medicine: Research into the potential therapeutic applications of halogenated amines may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- involves its interaction with molecular targets through its iodine and amine functional groups. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be compared with similar compounds such as:
1-Chloro-N,N,2-trimethyl-1-propenylamine: This compound has a chlorine atom instead of iodine and exhibits different reactivity and applications.
1-Bromo-N,N,2-trimethyl-1-propenylamine:
N,N-Dimethyl-2-propen-1-amine: Lacking a halogen atom, this compound has different reactivity and is used in different chemical contexts.
The uniqueness of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its chloro and bromo analogs.
Propiedades
Número CAS |
65560-41-0 |
|---|---|
Fórmula molecular |
C6H12IN |
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
1-iodo-N,N,2-trimethylprop-1-en-1-amine |
InChI |
InChI=1S/C6H12IN/c1-5(2)6(7)8(3)4/h1-4H3 |
Clave InChI |
HTEUKLIVZZZROJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(N(C)C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


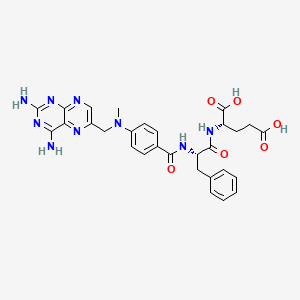
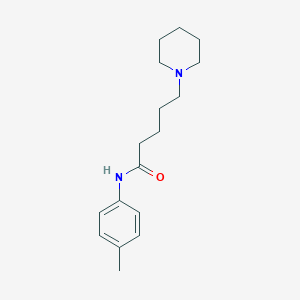
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
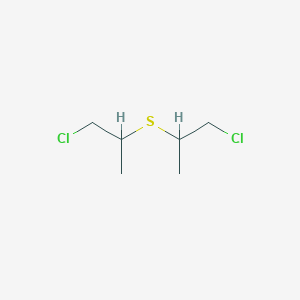
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
